Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride
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Overview
Description
Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol It is a hydrochloride salt form of methyl 2,2-dimethylpyrrolidine-3-carboxylate, which is a derivative of pyrrolidine
Preparation Methods
The synthesis of methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride involves several steps. One common method includes the reaction of 2,2-dimethylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow processes and advanced purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful tool for probing biological systems.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Methyl 2,2-dimethylpyrrolidine-3-carboxylate: The non-hydrochloride form, which may have different solubility and reactivity properties.
2,2-Dimethylpyrrolidine: A simpler derivative that lacks the ester and hydrochloride functionalities, leading to different chemical behavior.
Pyrrolidine derivatives: Other derivatives of pyrrolidine with varying substituents that can affect their chemical and biological properties.
Properties
IUPAC Name |
methyl 2,2-dimethylpyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)6(4-5-9-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCOZLMWDRSSFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C(=O)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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